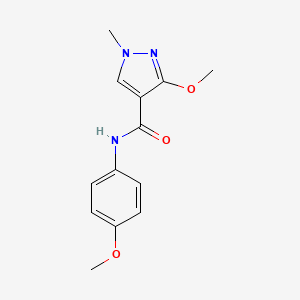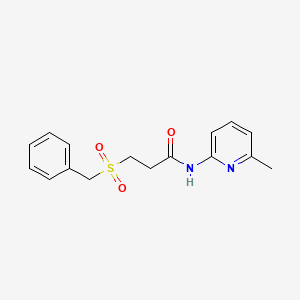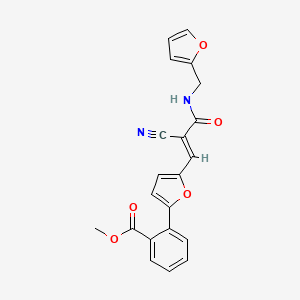
3-methoxy-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C13H15N3O3 and its molecular weight is 261.281. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Cytotoxicity of Pyrazole Derivatives
Research on the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives shows promising results in the field of cytotoxic activity against cancer cells. The synthesized compounds were characterized using various analytical methods and demonstrated in vitro cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Structural and Spectroscopic Analysis
A study on a novel pyrazole derivative, 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, revealed insights into its molecular structure through various techniques, including NMR, mass spectra, FT-IR, UV-Visible, and X-ray diffraction studies. This research adds significant knowledge to the understanding of the structural aspects of pyrazole derivatives (Kumara et al., 2018).
Synthesis and Cytotoxic Activity of Pyrazolo[1,5-a]pyrimidines
Further investigations into the synthesis of pyrazolo[1,5-a]pyrimidines and related Schiff bases showed their potential cytotoxicity against various human cancer cell lines. This highlights the significance of these compounds in the development of new therapeutic agents (Hassan, Hafez, Osman, & Ali, 2015).
Mechanism of Action
Target of Action
The primary target of 3-methoxy-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide is the Mycobacterial Membrane Protein Large 3 (MmpL3) enzyme . MmpL3 is a crucial protein in the Mycobacterium tuberculosis (Mtb) genome and is required for the translocation of trehalose monomycolates (TMMs), which are essential for the synthesis of cell walls .
Mode of Action
This compound interacts with its target, the MmpL3 enzyme, inhibiting its function . This interaction disrupts the translocation of TMMs, thereby affecting the synthesis of cell walls in Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of MmpL3 by this compound affects the biochemical pathway responsible for the synthesis of mycobacterial cell walls . The disruption of this pathway leads to downstream effects that include the impairment of cell wall formation and, consequently, the survival and reproduction of Mycobacterium tuberculosis .
Result of Action
The result of the action of this compound is the inhibition of the MmpL3 enzyme . This inhibition disrupts the synthesis of cell walls in Mycobacterium tuberculosis, impairing the bacterium’s ability to survive and reproduce .
Properties
IUPAC Name |
3-methoxy-N-(4-methoxyphenyl)-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-16-8-11(13(15-16)19-3)12(17)14-9-4-6-10(18-2)7-5-9/h4-8H,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUVQKGDQOSTKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-ethoxypropyl)amine](/img/structure/B2556011.png)

![Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2556015.png)

![butyl 4-(6-chloro-2-cyano-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2556018.png)

![N-[6-(2-Carbamoylphenoxy)pyridin-3-yl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B2556020.png)
![1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea](/img/structure/B2556021.png)


![7-Methyl-1-(3-propoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2556031.png)

![2-Chloro-1-[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]ethanone](/img/structure/B2556033.png)
